molecular formula C13H16ClN3O2 B5134324 N~1~-(3-chlorophenyl)-1,4-piperidinedicarboxamide

N~1~-(3-chlorophenyl)-1,4-piperidinedicarboxamide

Cat. No. B5134324
M. Wt: 281.74 g/mol
InChI Key: IAMNIINLURKLJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N1-(3-chlorophenyl)-1,4-piperidinedicarboxamide and related compounds typically involves multi-step chemical reactions starting from basic piperidine or its derivatives. The specific synthesis route can vary based on the desired substitutions and the functional groups involved. For instance, compounds similar to N1-(3-chlorophenyl)-1,4-piperidinedicarboxamide have been synthesized through reactions involving alkylation, reduction of nitro groups, and further functional group transformations (Quan, 2006).

Molecular Structure Analysis

The molecular structure of N1-(3-chlorophenyl)-1,4-piperidinedicarboxamide is crucial for its chemical and biological properties. Structural studies, such as X-ray crystallography and NMR spectroscopy, provide insights into the compound's conformation, bond lengths, and angles, which in turn influence its reactivity and interactions. For example, similar compounds have been studied using density functional theory (DFT) and X-ray crystallography to understand their conformational preferences and electronic properties (Fatma et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For example, some similar compounds are known to be hazardous and require careful handling .

Future Directions

Future research on compounds like this could involve further exploration of their synthesis, their potential biological activities, and their physical and chemical properties. There’s also interest in developing new methods for the synthesis of piperazine derivatives .

properties

IUPAC Name

1-N-(3-chlorophenyl)piperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c14-10-2-1-3-11(8-10)16-13(19)17-6-4-9(5-7-17)12(15)18/h1-3,8-9H,4-7H2,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMNIINLURKLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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